2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo, methyl, and nitro group attached to the pyrazole ring, along with an acetamide group linked to a methoxyethyl chain. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The bromo, methyl, and nitro groups are introduced onto the pyrazole ring through electrophilic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), nitration using nitric acid or a nitrating mixture, and methylation using methyl iodide or dimethyl sulfate.
Acetamide Formation: The final step involves the acylation of the pyrazole derivative with 2-methoxyethylamine and acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Substituted Pyrazole: Formed by the substitution of the bromo group.
Carboxylic Acid and Amine: Formed by the hydrolysis of the acetamide group.
Scientific Research Applications
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Materials Science: The unique electronic properties of the pyrazole ring make this compound of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the acetamide group may facilitate binding to specific protein sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Similar structure with a chloro group instead of a bromo group.
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyethyl)acetamide: Similar structure with an ethoxyethyl chain instead of a methoxyethyl chain.
2-(4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide lies in its specific combination of substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for exploring structure-activity relationships in various scientific research applications.
Properties
Molecular Formula |
C9H13BrN4O4 |
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Molecular Weight |
321.13 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C9H13BrN4O4/c1-6-8(10)9(14(16)17)12-13(6)5-7(15)11-3-4-18-2/h3-5H2,1-2H3,(H,11,15) |
InChI Key |
GXGLMIKTBQPKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCOC)[N+](=O)[O-])Br |
Origin of Product |
United States |
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